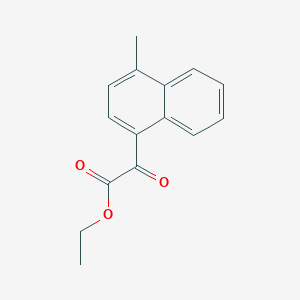

Ethyl 4-methyl-1-naphthoylformate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYLWBWBCMIRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641297 | |

| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101093-81-6 | |

| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methyl 1 Naphthoylformate

Retrosynthetic Analysis of the Ethyl 4-methyl-1-naphthoylformate Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For this compound, several disconnection pathways can be envisioned.

A primary disconnection breaks the ester bond, leading back to the corresponding α-keto acid, 4-methyl-1-naphthoylformic acid (A) , and ethanol (B145695). This is a common and reliable transformation known as Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

A second key disconnection targets the carbon-carbon bond between the naphthalene (B1677914) ring and the keto-ester moiety. This suggests a Friedel-Crafts-type acylation reaction, a cornerstone of aromatic chemistry. mdpi.com This pathway proposes reacting a 4-methylnaphthalene (B) derivative with a suitable acylating agent like ethyl oxalyl chloride. mdpi.com

Further deconstruction of 4-methylnaphthalene (B) involves disconnecting the methyl group, which could be introduced via a Friedel-Crafts alkylation or other regioselective C-H functionalization methods on the parent naphthalene (C) ring. stackexchange.com

These disconnections are summarized in the table below, outlining the primary retrosynthetic pathways.

| Pathway | Target Molecule | Key Disconnection | Precursors | Associated Reaction Type |

| I | This compound | C(O)-OEt (Ester) | 4-methyl-1-naphthoylformic acid, Ethanol | Fischer Esterification |

| II | This compound | Naphthyl-C(O) (Acyl) | 4-Methylnaphthalene, Ethyl oxalyl chloride | Friedel-Crafts Acylation |

| III | 4-Methylnaphthalene | Naphthyl-CH3 (Alkyl) | Naphthalene, Methylating agent (e.g., CH3Cl) | Friedel-Crafts Alkylation |

Strategic Approaches to Alpha-Keto Ester Bond Formation

The α-keto ester group is a valuable functional motif in organic synthesis, serving as a versatile intermediate. nih.govbeilstein-journals.org Its synthesis can be achieved through several strategic routes, including oxidation of precursors, carbonylation reactions, and esterification of α-keto acids.

Oxidation strategies provide a direct route to α-keto esters from more reduced precursors. These methods are often efficient but can require careful control of reaction conditions to avoid over-oxidation. mdpi.com

Oxidation of Methyl Ketones: A common approach involves the oxidation of an aryl methyl ketone. For the target molecule, this would entail the oxidation of 1-acetyl-4-methylnaphthalene. Reagents like selenium dioxide (SeO2) have historically been used for this transformation, though their toxicity is a significant drawback. mdpi.com More modern and sustainable alternatives include electrochemical methods, such as the anodic oxidation of aryl methyl ketones in methanol, which can directly yield the corresponding α-keto acid methyl ester. mdpi.com

Oxidation of α-Hydroxy Esters: The oxidation of an α-hydroxy ester precursor, such as ethyl 2-hydroxy-2-(4-methyl-1-naphthyl)acetate, offers another pathway. A variety of oxidizing agents can be employed for this conversion, including chromium-based reagents or milder, more selective systems like Swern or Dess-Martin oxidation. The oxidation of α-hydroxyphosphonates to α-ketophosphonates is a related and well-established transformation. mdpi.com

A comparison of common oxidative reagents is presented below.

| Oxidant | Precursor Type | Advantages | Disadvantages |

| Selenium Dioxide (SeO2) | Methyl Ketone | High efficiency | High toxicity, harsh conditions mdpi.com |

| Potassium Permanganate (B83412) (KMnO4) | Methyl Ketone, Unsaturated C-C | High efficiency, strong oxidant | Low functional group tolerance, harsh conditions mdpi.com |

| Anodic Oxidation | Methyl Ketone | Sustainable, atom-economical, simple | May require specific electrochemical setup mdpi.com |

| Chromium(VI) Reagents | α-Hydroxy Ester | Effective and reliable | Toxic, generates heavy metal waste mdpi.com |

Carbonylation reactions introduce a carbonyl group (CO) into an organic molecule, often using transition metal catalysts. These methods are powerful for constructing carbonyl-containing compounds, including α-keto esters.

Palladium-Catalyzed Carbonylations: Palladium-based catalysts are widely used in carbonylation chemistry. units.it For instance, a palladium-catalyzed double carbonylation of a 1-halo-4-methylnaphthalene derivative in the presence of ethanol could theoretically construct the α-keto ester moiety. While effective, these reactions can be sensitive and require careful optimization of catalysts, ligands, and reaction conditions to achieve high selectivity for the desired product over single carbonylation byproducts. researchgate.net

Acylation with Oxalyl Chloride Derivatives: A highly effective and straightforward method is the Friedel-Crafts acylation of 4-methylnaphthalene with an oxalyl chloride monoester, such as ethyl oxalyl chloride. mdpi.com This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl3), directly installs the naphthoylformate structure onto the aromatic ring. The regioselectivity of this reaction is a critical consideration, as discussed in section 2.3.1.

If the α-keto acid, 4-methyl-1-naphthoylformic acid, is available, its conversion to the corresponding ethyl ester is a direct and often high-yielding step.

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H2SO4) or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via acid-catalyzed protonation of the carboxylic acid carbonyl, which enhances its electrophilicity for nucleophilic attack by the alcohol. libretexts.orgyoutube.com

Reaction with Acyl Chlorides: An alternative to direct esterification involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The α-keto acid could be treated with a reagent like thionyl chloride (SOCl2) to form 4-methyl-1-naphthoylformyl chloride, which would then react vigorously and irreversibly with ethanol at room temperature to afford the final ester product. chemguide.co.uk

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Carboxylic acid, excess ethanol, acid catalyst (e.g., H2SO4) | Heating/reflux | Reversible equilibrium; simple and inexpensive. masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Chloride Formation | Carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride | Typically mild to moderate heat | Forms highly reactive intermediate. |

| Ester formation from Acyl Chloride | Acyl chloride, ethanol, often a base (e.g., pyridine) | Room temperature or gentle warming | Irreversible and often high-yielding reaction. chemguide.co.uk |

Naphthyl Ring Functionalization and Introduction of the 4-Methyl Group

The synthesis of the target molecule requires the specific placement of two substituents on the naphthalene ring: the primary acylformate group at the 1-position and a methyl group at the 4-position. This necessitates a deep understanding of regioselectivity in naphthalene chemistry.

Naphthalene undergoes electrophilic aromatic substitution (EAS) more readily than benzene. youtube.com The position of substitution is governed by the stability of the resulting carbocation intermediate (arenium ion).

α- vs. β-Substitution: Attack at the 1-position (α-position) is generally kinetically favored over attack at the 2-position (β-position). stackexchange.com This preference is because the intermediate for α-substitution is more stable, as it can be stabilized by resonance structures that keep one of the rings fully aromatic (a benzenoid ring). stackexchange.comstackexchange.com In contrast, the intermediate from β-substitution has only one such resonance contributor. stackexchange.com

Directing Effects of Substituents: The presence of a substituent on the naphthalene ring directs the position of subsequent electrophilic attacks. Electron-donating groups (EDGs), such as alkyl groups, are activating and typically direct incoming electrophiles to the ortho and para positions of the same ring. youtube.com

Steric Effects: While electronic factors favor α-substitution, steric hindrance can play a deciding role. stackexchange.com Reactions involving bulky electrophiles or substituted naphthalenes may favor substitution at the less sterically hindered β-position. stackexchange.com For instance, Friedel-Crafts alkylation of naphthalene with small alkyl halides tends to occur at the 1-position, while larger alkyl halides may favor the 2-position. stackexchange.com

To synthesize this compound, one could start with 1-methylnaphthalene (B46632) and perform a Friedel-Crafts acylation. The methyl group at C1 is an ortho-, para-director, and would direct the incoming acyl group to the 4-position (para) and the 2-position (ortho). The 4-position is generally favored due to reduced steric hindrance compared to the 2-position. Alternatively, starting with naphthalene, a Friedel-Crafts acylation would first occur at the 1-position, followed by the introduction of the methyl group. The regiocontrol of this second step would be critical.

Development of Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic protocols is a key focus in modern chemical manufacturing. For the synthesis of this compound, this would involve optimizing reaction conditions to minimize waste, energy consumption, and the use of hazardous materials.

A potential "green" approach to the synthesis could focus on several aspects:

Catalyst Choice: Employing highly efficient and recyclable catalysts for the Friedel-Crafts and esterification steps.

Solvent Selection: Utilizing greener solvents with lower environmental impact than traditional chlorinated solvents. For instance, exploring solvent-free conditions or the use of bio-based solvents. nih.gov

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the reactants into the final product. The proposed route from 1-methylnaphthalene has a reasonable atom economy, though the oxidation step may generate byproducts.

Energy Efficiency: Utilizing energy-efficient heating methods, such as microwave irradiation, which can significantly reduce reaction times and energy consumption. nih.gov

For scalability, the chosen synthetic route should be robust and reproducible on a larger scale. The Friedel-Crafts reaction, while a classic method, can sometimes be challenging to scale up due to the handling of corrosive and moisture-sensitive Lewis acids. The development of solid acid catalysts could offer a more scalable and environmentally friendly alternative. The purification of the final product, likely through distillation or chromatography, would also need to be optimized for large-scale production.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Methyl 1 Naphthoylformate

Reactivity at the Alpha-Keto Ester Moiety

The alpha-keto ester portion of Ethyl 4-methyl-1-naphthoylformate is a key site for chemical reactivity, characterized by the electrophilic nature of its two adjacent carbonyl carbons. This duality allows for a variety of nucleophilic and electrophilic interactions.

Nucleophilic Additions and Substitutions

The carbonyl groups of the alpha-keto ester are susceptible to attack by nucleophiles. The ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl. This difference in reactivity is attributed to the ability of the ester's oxygen atom to donate electron density through resonance, which partially delocalizes the positive charge on the carbonyl carbon, making it less attractive to nucleophiles compared to a ketone carbonyl. campushomepage.com

Nucleophilic addition reactions typically proceed via the formation of a tetrahedral intermediate. acs.org For instance, in the presence of a strong nucleophile, the initial attack will preferentially occur at the more reactive ketone carbonyl.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Predicted Product Type | Mechanistic Notes |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | The Grignard reagent is expected to add twice. The first addition occurs at the ketone carbonyl, followed by a second addition to the ester carbonyl after the initial intermediate collapses. masterorganicchemistry.commasterorganicchemistry.com |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Similar to Grignard reagents, organolithium reagents are potent nucleophiles that would likely lead to double addition. |

| Sodium Borohydride (NaBH₄) | α-Hydroxy Ester | As a milder reducing agent, NaBH₄ would selectively reduce the more reactive ketone to a secondary alcohol, leaving the ester group intact. researchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Diol | This powerful reducing agent is expected to reduce both the ketone and the ester functionalities, yielding a 1,2-diol. researchgate.net |

| Wittig Reagents (Ph₃P=CHR) | α,β-Unsaturated Ester | The Wittig reaction would likely occur at the ketone carbonyl to form a new carbon-carbon double bond, as esters are generally unreactive towards Wittig reagents. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |

| Reformatsky Reagents (BrZnCH₂CO₂Et) | β-Hydroxy Ester derivative | This organozinc reagent would add to the ketone, forming a β-hydroxy ester after workup. wikipedia.org |

Nucleophilic acyl substitution at the ester group is also a possible reaction pathway, often following an initial addition to the ketone. These reactions proceed through a tetrahedral intermediate, which can then eliminate the ethoxide leaving group to regenerate a carbonyl group. youtube.com

Electrophilic Reactivity and Cyclization Pathways

While the carbonyl carbons are electrophilic, the oxygen atoms of the alpha-keto ester possess lone pairs of electrons and can act as nucleophiles or Lewis bases. Protonation or coordination of a Lewis acid to one of the carbonyl oxygens can activate the molecule for subsequent reactions.

In the presence of strong acids, cyclization reactions involving the naphthyl ring can be envisioned. For example, an intramolecular Friedel-Crafts type reaction could potentially occur where the enol form of the keto-ester attacks the electron-rich naphthyl ring, although this would require forcing conditions due to the deactivating effect of the existing acyl group. wikipedia.orgbyjus.com

Furthermore, certain gold(I) catalysts are known to be oxophilic and could activate the carbonyl group, facilitating cyclization with other functionalities if present in the molecule or in an intermolecular reaction. campushomepage.com

Transformations of the Naphthyl Ring System

The naphthyl ring of this compound can undergo transformations that disrupt or modify its aromaticity. These reactions are influenced by the electronic nature of the substituents: the electron-donating methyl group and the electron-withdrawing naphthoylformate group.

Oxidation and Reduction Mechanisms

The reduction of the naphthalene (B1677914) ring system can be achieved under various conditions. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel would likely reduce the naphthalene ring to a tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) system, though this often requires harsh conditions. Concurrently, the ketone functionality may also be reduced.

A more controlled reduction of the aromatic system can be achieved through a Birch reduction. wikipedia.orgbyjus.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comnumberanalytics.com The electron-withdrawing nature of the keto-ester group would direct the reduction to the substituted ring, leading to a 1,4-dihydro-naphthalene derivative where the substituent is on the double bond. masterorganicchemistry.com

Oxidation of the naphthalene ring is generally difficult due to its aromatic stability. Under harsh oxidative conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or chromic acid), the ring can be cleaved, typically leading to phthalic acid derivatives.

Dearomatization and Re-aromatization Processes

Dearomatization reactions provide a powerful method for converting flat aromatic compounds into three-dimensional structures. For naphthalene derivatives, this can be achieved through several catalytic methods. Palladium-catalyzed asymmetric dearomatization reactions have been developed for some naphthalene derivatives, leading to chiral polycyclic products. researchgate.netnih.gov These reactions often involve the formation of a metal complex that facilitates an intramolecular attack on the aromatic ring. The presence of both an electron-donating and an electron-withdrawing group on the naphthalene ring of this compound would influence the regioselectivity of such transformations. Specifically, electron-withdrawing groups can sometimes render the naphthalene ring less reactive towards dearomatization. nih.gov

Photoredox catalysis has also emerged as a mild method for the dearomatization of naphthalenes, for instance through hydroalkylative processes. researchgate.net These reactions proceed through radical intermediates, offering alternative pathways to dearomatized products.

Re-aromatization is the reverse process, where a non-aromatic or partially aromatic ring system is converted back to an aromatic one. This is often a thermodynamic driving force in reactions where a dearomatized intermediate is formed, and it can be a key step in certain catalytic cycles.

Intramolecular Rearrangements of this compound

The structure of this compound allows for the possibility of intramolecular rearrangements, particularly under photochemical conditions.

The Photo-Fries rearrangement is a well-known photochemical reaction of aryl esters. acs.org Upon UV irradiation, the acyl group can migrate from the ester oxygen to a position on the aromatic ring, typically ortho or para to the hydroxyl group that is formed. While this is more common for simple aryl esters, the naphthoylformate structure could potentially undergo a similar rearrangement, leading to the formation of acyl-substituted naphthols. The mechanism involves the homolytic cleavage of the ester C-O bond to form a radical pair, which then recombines.

Another potential rearrangement could be of the α-ketol type if the ketone is first reduced to a secondary alcohol. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more stable isomeric product. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

As of the current body of scientific literature, detailed experimental studies focusing specifically on the reaction kinetics and thermodynamics of chemical transformations involving this compound are not extensively available. The reactivity of this molecule can, however, be contextualized within the broader understanding of α-keto esters and naphthoyl derivatives.

From a theoretical standpoint, the reaction kinetics of this compound would be influenced by several structural features. The presence of the α-keto group provides a reactive site for nucleophilic attack, a common pathway for the transformation of such esters. The rate of these reactions would be dependent on factors such as the nature of the nucleophile, the solvent system employed, and the reaction temperature. The steric hindrance and electronic effects of the 4-methyl-1-naphthoyl group would also play a crucial role in modulating the reaction rates. For instance, the bulky naphthyl group might sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially leading to slower reaction rates compared to less hindered α-keto esters.

To provide a comprehensive understanding of the kinetic and thermodynamic profile of this compound, further experimental investigations are required. Such studies could involve monitoring the reaction progress over time using techniques like spectroscopy or chromatography to determine rate constants and reaction orders. Calorimetry could be employed to measure the heat changes associated with reactions, thereby providing valuable thermodynamic data. The insights gained from these studies would be instrumental in optimizing reaction conditions for the synthesis of novel derivatives and for elucidating the mechanisms of its chemical transformations.

Design and Synthesis of Derivatives and Analogues of Ethyl 4 Methyl 1 Naphthoylformate for Structure Activity Relationship Sar Exploration

Modifications to the Ethyl Ester Group

A primary avenue for SAR exploration involves the modification of ester groups, which can influence a compound's solubility, metabolic stability, and binding affinity to its biological target. In principle, the ethyl ester of Ethyl 4-methyl-1-naphthoylformate could be readily diversified. This would involve the synthesis of a range of analogues by varying the alcohol moiety. For instance, replacing the ethyl group with smaller (methyl) or larger, bulkier alkyl groups (e.g., propyl, isopropyl, butyl) could probe the spatial constraints of a putative binding pocket. Furthermore, the introduction of functionalized esters, such as those bearing hydroxyl or amino groups, could introduce new hydrogen bonding interactions and alter the compound's pharmacokinetic profile. However, no specific studies detailing such modifications for this particular naphthoylformate have been reported.

Variations of the Methyl Substituent on the Naphthyl Moiety

The methyl group at the 4-position of the naphthyl ring is another key feature for SAR exploration. Investigating the impact of its size and electronic nature would be crucial. This could involve the synthesis of analogues where the methyl group is replaced with other alkyl groups of varying chain length and branching (e.g., ethyl, propyl), or with different functional groups altogether, such as a halogen or a trifluoromethyl group. These modifications would help to elucidate the role of this substituent in any potential biological activity. At present, there is no available literature describing such variations for this compound.

Structural Diversification of the Alpha-Keto Functionality

The alpha-keto ester moiety is a critical pharmacophore in many biologically active molecules, often involved in key binding interactions. Its structural diversification would be a vital component of a comprehensive SAR campaign. This could include the reduction of the ketone to a secondary alcohol, which would introduce a chiral center and alter the electronic nature of the linker. Conversion of the ketone to an oxime or a hydrazone could also explore different hydrogen bonding patterns and steric tolerances. Furthermore, the complete replacement of the alpha-keto group with other bioisosteric linkers would be a valuable strategy to modulate the compound's properties. Regrettably, no research detailing these specific modifications for this compound is currently available.

Synthesis of Chiral Analogues for Stereoselective Biological Evaluation

The potential for chirality in derivatives of this compound, particularly through modification of the alpha-keto group, necessitates the synthesis and evaluation of individual enantiomers. Biological systems are inherently chiral, and it is common for one enantiomer of a drug to be significantly more active or have a different pharmacological profile than the other. The development of stereoselective synthetic routes to produce enantiomerically pure analogues would be essential for a thorough understanding of the SAR. This aspect of the compound's medicinal chemistry also remains unexplored in the available scientific literature.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Ethyl 4 Methyl 1 Naphthoylformate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Ethyl 4-methyl-1-naphthoylformate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl protons on the naphthalene ring would likely produce a singlet peak further upfield. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group, a characteristic pattern for an ethyl ester.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons of the ester and ketone groups would be the most downfield-shifted signals. The aromatic carbons of the naphthalene ring would appear in a distinct region, and the aliphatic carbons of the ethyl and methyl groups would be found at the upfield end of the spectrum.

Advanced NMR Techniques: To resolve any ambiguities in the spectral assignments, advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton couplings, helping to trace the connectivity of the naphthalene ring protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would identify longer-range (2-3 bond) correlations, definitively establishing the connectivity between the naphthoyl, formate, and ethyl fragments of the molecule.

Illustrative ¹H NMR Data for Related Ethyl Esters:

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Ethyl Cinnamate | Ar-H | 7.54–7.49 | m | |

| Ar-H | 7.41–7.35 | m | ||

| =CH | 7.70 | d | 16.0 | |

| =CH | 6.44 | d | 16.0 | |

| -OCH2- | 4.26 | t | 6.7 | |

| -CH3 | 1.33 | t | 7.1 | |

| Ethyl 4-methylcinnamate | Ar-H | 7.42 | d | 8.1 |

| Ar-H | 7.19 | d | 7.9 | |

| =CH | 7.67 | d | 16.0 | |

| =CH | 6.40 | d | 16.0 | |

| -OCH2- | 3.80 | s | ||

| -CH3 | 2.37 | s |

This table presents data for compounds structurally related to this compound to illustrate typical chemical shifts and coupling constants for similar functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation, such as the loss of the ethoxy group (-OCH2CH3) from the ester, the loss of the ethyl group, or cleavage at the bond between the naphthalene ring and the keto-ester moiety. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester would also be prominent. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would be observed, as well as aliphatic C-H stretching from the ethyl and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of non-polar groups can also be more readily observed.

Together, FTIR and Raman spectroscopy offer a comprehensive vibrational analysis that confirms the presence of all key functional groups within the molecule.

Expected Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1720 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Polymorphic Forms (As seen with related compounds)

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

Furthermore, X-ray diffraction is crucial for identifying and characterizing polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development. While no specific X-ray diffraction data for this compound is currently available, studies on related naphthalene derivatives have demonstrated the power of this technique in elucidating their solid-state structures. nih.gov Should single crystals of this compound be obtained, X-ray diffraction analysis would provide invaluable insight into its molecular conformation and intermolecular interactions in the crystalline lattice.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds

Electronic Circular Dichroism (ECD) spectroscopy is a specialized technique used to study chiral molecules, which are non-superimposable on their mirror images. ECD measures the differential absorption of left and right circularly polarized light.

For a molecule to be chiral, it must lack an improper axis of rotation. In the case of this compound, the presence of a stereocenter would render it chiral. If the molecule is indeed chiral, ECD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods. The ECD spectrum provides information about the spatial arrangement of the chromophores within the molecule and is highly sensitive to conformational changes.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Methyl 1 Naphthoylformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction6.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions6.3. Quantum Chemical Studies of Reaction Mechanisms and Transition States6.4. Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoylformate Analogues6.5. Molecular Docking and Ligand-Protein Interaction Studies

Should research on the computational and theoretical aspects of Ethyl 4-methyl-1-naphthoylformate become publicly available in the future, a detailed article could then be composed.

Biological Activity and Medicinal Chemistry Research Applications of Ethyl 4 Methyl 1 Naphthoylformate Derivatives

Investigation of Enzyme Modulatory Effects

Derivatives of the naphthalene (B1677914) core have demonstrated significant capabilities as modulators of various enzyme systems. This suggests a promising avenue for the investigation of ethyl 4-methyl-1-naphthoylformate derivatives as potential enzyme inhibitors.

Notably, a series of 1-naphthol (B170400) derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), an important target in the management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net For instance, synthesized 1-naphthol derivatives exhibited potent inhibition with Ki values in the low micromolar and even nanomolar range for these enzymes. nih.gov Another study highlighted a naphthyl thiourea-based derivative, N-(ethylcarbamothioyl)-1-naphthamide, as a potent inhibitor of intestinal alkaline phosphatase (cIAP), significantly surpassing the activity of the reference inhibitor L-phenylalanine. nih.gov

Furthermore, research into naphthol AS-E, a structurally related compound, has shown that its derivatives can inhibit CREB-mediated gene transcription. nih.gov This mechanism is crucial in various cellular processes, and its inhibition presents a potential strategy for anticancer therapies. nih.gov The ability of these varied naphthalene-based structures to interact with and inhibit such a diverse range of enzymes underscores the potential for derivatives of this compound to be developed as specific and potent enzyme modulators.

Table 1: Enzyme Inhibitory Activities of Naphthalene Derivatives

| Compound Class | Target Enzyme | Observed Activity (Ki or IC50) | Reference |

|---|---|---|---|

| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Ki: 0.096 ± 0.01 to 0.177 ± 0.02 µM | nih.gov |

| 1-Naphthol Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki: 0.034 ± 0.54 to 0.724 ± 0.18 µM | nih.gov |

| 1-Naphthol Derivatives | Human Carbonic Anhydrase II (hCA II) | Ki: 0.172 ± 0.02 to 0.562 ± 0.21 µM | nih.gov |

| Naphthyl Thiourea Derivative | Intestinal Alkaline Phosphatase (cIAP) | IC50: 9.875 ± 0.05 µM | nih.gov |

Receptor Binding Profiling and Ligand Interaction Studies

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. Derivatives of the 1-naphthoyl structure have been extensively studied for their receptor binding capabilities, particularly in the context of neuropharmacology.

A significant body of research has focused on 1-alkyl-3-(1-naphthoyl)indoles as ligands for cannabinoid receptors CB1 and CB2. nih.govnih.gov These receptors are key components of the endocannabinoid system and are implicated in a variety of physiological processes. Studies have shown that substituents on the naphthoyl moiety can significantly influence binding affinity and selectivity for these receptors. For example, a 4-methoxy-1-naphthoyl group was found to enhance affinity for both CB1 and CB2 receptors, while a 4-alkyl-1-naphthoyl group also enhanced affinity for both. nih.gov In contrast, a 6-methoxy substituent reduced CB1 receptor affinity significantly with little effect on CB2 binding. nih.gov This demonstrates that modifications to the naphthoyl ring, a core component of this compound, can fine-tune receptor interaction. JWH-018, a 1-pentyl-3-(1-naphthoyl)indole, is a well-known synthetic cannabinoid that acts as a full agonist for both CB1 and CB2 receptors. wikipedia.org

Additionally, microbial-derived naphthoic acid derivatives have been identified as agonists and antagonists of the aryl hydrocarbon receptor (AhR), which is involved in cellular responses to environmental toxins and in regulating inflammation. nih.gov Specifically, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) was found to be a potent AhR agonist. nih.gov These findings suggest that derivatives of this compound could be profiled for their binding to a range of receptors, including but not limited to cannabinoid and aryl hydrocarbon receptors, to explore their potential therapeutic applications.

Table 2: Receptor Binding Affinity of 1-Naphthoylindole Derivatives

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| JWH-018 (1-pentyl-3-(1-naphthoyl)indole) | 9 ± 5 nM | High Affinity | nih.gov |

| JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole) | 164 ± 22 nM | 13.8 ± 4.6 nM | nih.gov |

Exploration of Cell-Based Biological Responses

The cytotoxic and antiproliferative potential of naphthalene derivatives against cancer cell lines is a significant area of research. These cell-based assays are crucial for identifying novel anticancer agents.

Studies have shown that various naphthalene derivatives exhibit cytotoxic effects against a range of cancer cell lines. For instance, a naphthoxyacetamide derivative, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, displayed cytotoxic effects against HeLa cervical cancer cells comparable to the chemotherapy drug cisplatin. mdpi.com Similarly, novel naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxic activity, inducing cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. nih.gov Research on naphthol AS-E derivatives also revealed their ability to inhibit the proliferation of several cancer cell lines, including A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast), with this activity linked to the inhibition of CREB-mediated gene transcription. nih.gov

Furthermore, investigations into the cytotoxic effects of naphthalene and its metabolites, 1-naphthol and 2-naphthol, on human lymphocytes indicated that these compounds can induce significant DNA fragmentation, suggesting a genotoxic potential that could be harnessed for anticancer effects. researchgate.net The petroleum ether fraction of Narcissus pseudonarcissus, containing aromatic carboxylic acid derivatives, also showed moderate anti-proliferative effects against triple-negative breast cancer cells. researchgate.net These collective findings strongly support the exploration of this compound derivatives for their potential antiproliferative and cytotoxic activities in various cancer cell models.

Table 3: Cytotoxic Activity of Naphthalene Derivatives on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | Measurement (IC50) | Reference |

|---|---|---|---|---|

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | Cytotoxic | ~3.16 µM/mL | mdpi.com |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | Cytotoxic | - | nih.gov |

| Petroleum Ether Extract of N. pseudonarcissus | MDA-MB-468 | Anti-proliferative | 19.38 ± 1.44 µg/mL | researchgate.net |

Evaluation of Anti-inflammatory and Analgesic Potentials

Naphthalene and its derivatives have been widely investigated for their anti-inflammatory properties, suggesting that derivatives of this compound could be valuable candidates for new anti-inflammatory drugs. nih.govekb.eg

Research has shown that certain 1,4-naphthoquinone (B94277) derivatives isolated from the endophytic fungus Talaromyces sp. can inhibit lipopolysaccharide (LPS)-induced inflammation. nih.gov These compounds were found to suppress the production of nitric oxide (NO) in RAW 264.7 macrophages and reduce the mRNA levels of pro-inflammatory factors such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov Similarly, methyl-1-hydroxy-2-naphthoate (MHNA), a novel naphthol derivative, significantly inhibited the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages. nih.gov The mechanism of action for MHNA was found to involve the suppression of the NF-κB and MAPK signaling pathways. nih.gov

Furthermore, a study on naphthyridine derivatives identified a compound that demonstrated potent inhibition of inflammatory markers in dendritic cells and significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes. documentsdelivered.com This compound also showed in vivo efficacy by inhibiting LPS-induced cytokines in a mouse model. documentsdelivered.com The well-known anti-inflammatory drug naproxen (B1676952) is itself a naphthalene derivative, further cementing the potential of this chemical scaffold in the development of anti-inflammatory agents. ekb.eg These examples provide a strong rationale for evaluating this compound derivatives for similar anti-inflammatory and potentially analgesic activities.

Assessment of Antimicrobial and Antifungal Activities

The growing challenge of antimicrobial resistance has spurred the search for new chemical entities with antimicrobial and antifungal properties. The naphthalene scaffold is a promising platform in this regard, with many of its derivatives showing significant activity against a wide range of microbes. ijpsjournal.commdpi.com

Naphthoquinone derivatives, in particular, have been widely studied for their antifungal effects. nih.govnih.govscielo.br One study screened fourteen 1,4-naphthoquinone derivatives and found a novel compound with potent in vitro activity against the yeasts Sporothrix brasiliensis and Sporothrix schenckii, including their biofilms. nih.gov Other synthetic naphthoquinones have demonstrated broad-spectrum antifungal activity against dermatophytes and opportunistic fungi like Cryptococcus spp. nih.gov The mechanism of action for some of these compounds involves disruption of the fungal cell membrane. nih.gov

Beyond fungi, naphthalene derivatives have also shown antibacterial potential. wisdomlib.org For example, nalidixic acid, an early quinolone antibiotic, is a naphthyridine derivative that inhibits bacterial DNA gyrase. mdpi.com More recent research has focused on developing new naphthalene-based compounds, such as bis-quaternary ammonium (B1175870) compounds, which exhibit potent, broad-spectrum antimicrobial activity. mdpi.com Given the established antimicrobial and antifungal properties of various naphthalene-based structures, derivatives of this compound represent a class of compounds worthy of investigation for novel anti-infective agents.

Table 4: Antifungal Activity of Naphthoquinone Derivatives

| Compound Class | Fungal Species | Activity | Measurement (MIC) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone derivative (IVS320) | Dermatophytes | Antifungal | 5–28 µg/mL | nih.gov |

| 1,4-Naphthoquinone derivative (IVS320) | Cryptococcus spp. | Antifungal | 3–5 µg/mL | nih.gov |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | Antifungal | 3.12 to 12.5 µg/mL | mdpi.com |

Role in Chemical Ecology: Pheromone Research and Agrochemical Applications

Chemical ecology explores the role of chemical signals in the interactions between living organisms. Esters with structures analogous to this compound have been identified as key signaling molecules, particularly as insect pheromones.

A notable example is ethyl 4-methyloctanoate, which has been identified as the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a major pest of oil palm plants. researchgate.net This pheromone is used by the beetles to locate suitable habitats for feeding and breeding, and synthetic versions are now widely used in traps for monitoring and controlling this pest. researchgate.net

Similarly, ethyl 4-methylheptanoate has been identified as a male-produced sex pheromone in the burying beetle Nicrophorus vespilloides. nih.govbohrium.com In field experiments, traps baited with this compound successfully attracted both male and female beetles. nih.govbohrium.com The structural similarity between these active pheromones and this compound—all being esters with a methylated alkyl chain—suggests a potential role for the latter and its derivatives in pheromone research. Investigations could explore whether these compounds act as attractants, repellents, or mating disruptors for various insect species, which could lead to the development of novel, environmentally friendly agrochemicals for pest management.

Elucidation of Biological Mechanisms of Action and Target Identification

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, insights into potential mechanisms can be drawn from studies on related naphthalene-based molecules.

As previously mentioned, the anti-inflammatory effects of some naphthol derivatives have been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. nih.gov In the context of anticancer activity, inhibition of CREB-mediated gene transcription has been identified as a key mechanism for naphthol AS-E derivatives. nih.gov This involves preventing the interaction between the CREB transcription factor and its coactivator, the CREB-binding protein (CBP). nih.gov

For neuroactive compounds, the mechanism often involves direct interaction with specific receptors. For example, the psychoactive effects of 1-naphthoylindoles are mediated by their binding to and activation of cannabinoid receptors CB1 and CB2. nih.govnih.gov In terms of antimicrobial action, mechanisms can range from the inhibition of essential enzymes like DNA gyrase by naphthyridine derivatives mdpi.com to the disruption of cell membrane integrity by certain naphthoquinones. nih.gov Furthermore, some naphthalene metabolites have been shown to cause cytotoxicity through covalent interactions with cellular proteins or by inducing DNA damage. researchgate.netijpsjournal.com

Future research on this compound derivatives would involve a combination of in silico modeling, biochemical assays, and cell-based studies to identify their specific biological targets and elucidate the pathways through which they exert their effects.

Emerging Research Areas and Future Perspectives for Naphthoylformate Chemistry

Catalysis and Organocatalysis with Ethyl 4-methyl-1-naphthoylformate Scaffolds

The development of novel catalysts, particularly in the realm of organocatalysis, is a cornerstone of modern green chemistry. The naphthalene (B1677914) moiety, with its extended π-system, offers a unique platform for designing catalysts. While direct research on the catalytic applications of this compound is in its infancy, the broader class of naphthyl-containing compounds has shown significant promise.

Organocatalytic reactions involving naphthols and their derivatives have been successfully employed in various asymmetric transformations, such as Friedel-Crafts alkylations and Michael additions. acs.orgnih.gov These reactions often rely on the steric bulk and electronic properties of the naphthalene ring to induce high levels of stereoselectivity. For instance, bifunctional thiourea-tertiary amine organocatalysts have been used to promote asymmetric reactions of naphthols with nitroolefins, yielding enantiopure products. nih.gov

The structure of this compound, featuring a keto-ester functionality attached to the naphthalene core, presents an intriguing possibility for its use as a chiral ligand or a key building block for more complex organocatalysts. The ester and keto groups could serve as coordination sites for metal catalysts or as hydrogen bond acceptors in organocatalytic systems. The methyl group at the 4-position can also influence the steric environment around the reactive center, potentially leading to enhanced enantioselectivity in asymmetric catalysis. Future research could explore the derivatization of the naphthoylformate scaffold to incorporate well-known catalytic motifs, such as prolinol ethers or cinchona alkaloids, to create a new class of powerful and selective catalysts. acs.orgbeilstein-journals.org

Table 1: Potential Catalytic Applications of Naphthoylformate Scaffolds

| Catalytic Reaction | Potential Role of this compound Scaffold |

| Asymmetric Aldol Reactions | As a chiral ligand for metal complexes. |

| Michael Additions | As a precursor for bifunctional organocatalysts. nih.gov |

| Friedel-Crafts Alkylations | To provide steric bulk and electronic influence. acs.org |

| Dearomatization Reactions | As a modifiable scaffold for creating novel catalysts. researchgate.netrsc.org |

Applications in Materials Science and Functional Polymers

The incorporation of specific molecular fragments into polymers can impart unique and desirable properties, leading to the development of advanced functional materials. The naphthalene ring is a known component in various materials due to its rigidity, thermal stability, and photophysical properties. algoreducation.com For instance, naphthalene derivatives are used in the synthesis of polyesters and polyamides. numberanalytics.com

The this compound molecule could serve as a valuable monomer or additive in polymer synthesis. Its rigid naphthalene core could enhance the thermal stability and mechanical strength of polymers. Furthermore, the ester group provides a potential site for polymerization or for grafting onto existing polymer backbones.

One promising area of application is in the development of temperature-responsive polymers. A study on a polymer containing a naphthyl-alanine derivative demonstrated that the incorporation of the naphthyl moiety led to a significant reversible phase transition and selective retention of aromatic compounds in chromatography. nih.gov This suggests that polymers functionalized with this compound could exhibit interesting responsive behaviors, potentially for applications in smart materials or drug delivery systems. Additionally, the use of fatty esters as phase change materials for thermal energy storage opens up possibilities for designing naphthoylformate-based esters with tailored melting and solidification properties. cetjournal.it

Table 2: Potential Roles of this compound in Materials Science

| Material Type | Potential Contribution of the Compound |

| High-Performance Polymers | Enhanced thermal stability and mechanical strength. |

| Functional Polymers | Introduction of responsive properties (e.g., thermal, optical). |

| Advanced Composites | As a rigid filler or matrix component. |

| Organic Electronics | As a building block for organic light-emitting diodes (OLEDs). algoreducation.com |

Development of Advanced Analytical Methods for Detection and Quantification

As with any novel compound intended for research or industrial use, the development of reliable analytical methods for its detection and quantification is crucial. For naphthalene derivatives, several well-established techniques can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of aromatic compounds. nih.govnih.gov A reversed-phase C18 column with a gradient mobile phase, often consisting of a mixture of water (with an acid modifier like orthophosphoric acid) and an organic solvent like methanol, is typically effective for separating naphthalene derivatives. nih.gov Detection can be achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene ring system.

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific method for the analysis of volatile and semi-volatile organic compounds. ysu.edu For this compound, a suitable GC method would likely involve a fused silica (B1680970) capillary column. The mass spectrometer would provide definitive identification based on the compound's unique mass spectrum and fragmentation pattern.

For trace-level analysis, especially in complex matrices, a pre-concentration step such as Solid-Phase Extraction (SPE) might be necessary to enhance sensitivity and remove interfering substances. nih.gov

Table 3: Prospective Analytical Methods for this compound

| Analytical Technique | Key Parameters for Method Development |

| HPLC-UV | Column: Reversed-phase C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detection Wavelength: Based on UV-Vis spectrum. |

| GC-MS | Column: Fused silica capillary (e.g., SE-54); Ionization: Electron Ionization (EI); Analysis: Mass spectrum and retention time. |

| Solid-Phase Extraction | Sorbent: C18 or other suitable non-polar phase; Eluent: Organic solvent (e.g., methanol, acetonitrile). |

Bridging Fundamental Research to Potential Therapeutic and Industrial Applications

While fundamental research lays the groundwork, the ultimate goal is often to translate these findings into practical applications. The naphthalene scaffold is present in numerous compounds with established industrial and therapeutic uses. knowde.comwikipedia.org Naphthalene itself is a precursor for phthalic anhydride, which is used to make plasticizers, resins, and dyes. wikipedia.org

In the pharmaceutical realm, naphthalimide derivatives have been extensively investigated for their therapeutic potential, exhibiting antitumor, anti-inflammatory, and antiviral activities. nih.gov The planar naphthalimide ring system is known to intercalate with DNA, a mechanism that underpins its anticancer properties. While this compound is not a naphthalimide, its core naphthalene structure suggests that its derivatives could be explored for biological activity. The ester and keto functionalities offer handles for synthetic modification to create a library of related compounds for screening. For example, the synthesis of chiral β-naphthyl-β-sulfanyl ketones has led to compounds with potential as building blocks for new drugs. beilstein-journals.org

The industrial applications of naphthalene derivatives are vast, ranging from surfactants and dispersants to agrochemicals. knowde.comvedantu.com The specific structure of this compound could be leveraged in the synthesis of specialty chemicals. For instance, alkylated naphthalenes are used as high-performance lubricants and in inks. wikipedia.orgvedantu.com Further research into the physical and chemical properties of this compound and its derivatives could uncover novel applications in these and other industrial sectors.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the naphthoyl and methyl groups. For instance, the methyl ester proton typically appears as a triplet at δ 1.2–1.4 ppm .

- FT-IR : Confirm ester carbonyl (C=O) absorption at ~1720 cm⁻¹ and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and rule out contaminants.

Pitfalls : Moisture-sensitive samples may hydrolyze during IR pellet preparation. Always work under anhydrous conditions .

What advanced strategies can resolve contradictions in mechanistic studies of this compound’s reactivity?

Advanced Research Question

Discrepancies in reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed via:

- Isotopic Labeling : Use deuterated ethanol (CH₃CH₂OD) to trace proton transfer steps in esterification.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies of proposed pathways .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-determining steps.

Case Example : Conflicting data on oxidation products (naphthoquinones vs. carboxylic acids) may arise from varying oxidizing agents (KMnO₄ vs. CrO₃). Systematically test oxidizing conditions and analyze intermediates via LC-MS .

How should toxicity studies for this compound be designed to ensure regulatory compliance?

Advanced Research Question

Align with OECD guidelines and EPA frameworks:

- In Vivo Models : Use Sprague-Dawley rats for oral exposure studies (doses: 50–500 mg/kg/day) over 28 days. Assess hepatic (ALT/AST levels) and renal (BUN/creatinine) endpoints .

- In Vitro Alternatives : Conduct Ames tests for mutagenicity and HepG2 cell assays for hepatotoxicity.

- Data Validation : Cross-reference results with structurally similar compounds (e.g., 4-methyl-1-naphthoic acid) to identify structure-activity relationships .

What methodologies address inconsistencies in reported biological activity data for this compound?

Advanced Research Question

Inconsistent bioactivity (e.g., antimicrobial vs. inactive results) requires:

- Systematic Review : Apply PRISMA guidelines to evaluate study heterogeneity (e.g., assay protocols, compound purity) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify effect sizes.

- Quality Control : Replicate key studies under standardized conditions (e.g., ATCC microbial strains, ≥95% compound purity) .

How can computational tools predict the physicochemical properties of this compound?

Advanced Research Question

- Software : Use ChemAxon or ACD/Labs to estimate logP (lipophilicity), pKa, and solubility. Validate predictions with experimental shake-flask measurements .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways.

- Limitations : Computational models may underestimate steric effects from the naphthoyl group. Cross-check with crystallographic data if available .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to inhibit oxidation.

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis.

- Stability Testing : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.